molecular formula C24H25N5O3 B2970880 N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105213-00-0

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Numéro de catalogue: B2970880
Numéro CAS: 1105213-00-0
Poids moléculaire: 431.496
Clé InChI: HHJMPZJVKQXOIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide backbone. The compound features a pyridazin-3-yl group substituted at position 6 with a 4-methoxyphenyl moiety and an N-linked 4-carbamoylphenyl group. The carbamoylphenyl group may enhance solubility and hydrogen-bonding interactions, while the 4-methoxyphenyl substituent could influence lipophilicity and target binding affinity.

Propriétés

IUPAC Name

N-(4-carbamoylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-32-20-10-6-16(7-11-20)21-12-13-22(28-27-21)29-14-2-3-18(15-29)24(31)26-19-8-4-17(5-9-19)23(25)30/h4-13,18H,2-3,14-15H2,1H3,(H2,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJMPZJVKQXOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyridazine ring, and a carbamoyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure allows for diverse interactions with biological targets, which is critical for its pharmacological profile.

The mechanism of action involves the compound's interaction with specific receptors and enzymes. It is hypothesized that the compound may act as an inhibitor or modulator of various biological pathways, potentially impacting neurotransmitter systems and cellular signaling processes.

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing their activity.
  • Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer lines, including breast and prostate cancer cells.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)15Apoptosis induction
Compound BPC-3 (prostate cancer)10Cell cycle arrest

Neuroprotective Effects

Research has also suggested that compounds related to N-(4-carbamoylphenyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide may offer neuroprotective benefits. For example, studies demonstrated that similar piperidine derivatives could protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels .

Case Studies

  • Study on Neuroprotection : In a study assessing the neuroprotective effects of piperidine derivatives, it was found that the compounds reduced oxidative stress markers in cultured neuronal cells exposed to toxic agents. This suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity Assessment : A series of experiments evaluated the anticancer effects of piperidine-based compounds on various tumor cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Heterocyclic Cores : The target compound’s pyridazine ring (vs. pyrrolo[2,3-d]pyrimidine or dihydropyrimidine in others) may confer distinct electronic and steric properties, influencing target selectivity .
  • Substituent Effects: The 4-carbamoylphenyl group in the target compound contrasts with trifluoromethoxybenzyl () and pyridinylmethyl (). Carbamoyl groups improve aqueous solubility compared to lipophilic trifluoromethoxy or aromatic pyridinyl groups . 4-Methoxyphenyl vs.

Pharmacological and Physicochemical Properties (Inferred)

While direct activity data for the target compound is unavailable, substituent trends from analogous compounds suggest:

  • Solubility : The carbamoyl group likely improves solubility over trifluoromethoxy or bromophenyl derivatives .
  • Metabolic Stability: Methoxy groups are prone to demethylation, but the carbamoyl moiety may slow oxidative metabolism compared to morpholino or isoxazole substituents () .
  • Binding Affinity : Pyridazine derivatives often exhibit moderate kinase inhibition, but substitution at position 6 (e.g., 4-methoxyphenyl) could enhance selectivity for specific targets like ALK or EGFR .

Research Findings and Limitations

  • The target compound’s pyridazine core and carbamoyl group may address this trade-off.
  • : The bromophenylsulfanyl analog demonstrated moderate activity in cellular assays but exhibited instability under acidic conditions, highlighting the importance of substituent choice for drug-like properties .
  • : The dihydropyrimidine derivative’s bis-methoxy groups improved crystallinity but reduced solubility, underscoring the challenge of balancing steric effects and bioavailability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.